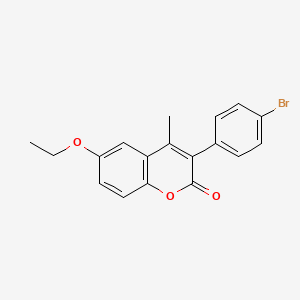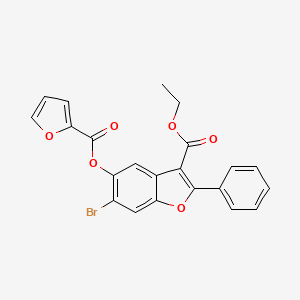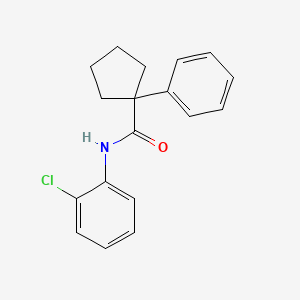
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The presence of a bromophenyl group suggests that it has a bromine atom attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring). The ethoxy group indicates an ether functional group (an oxygen atom connected to two alkyl or aryl groups), and the methyl group is a common component in organic molecules, consisting of a carbon atom bonded to three hydrogen atoms. The term ‘chromen’ suggests the presence of a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like density functional theory) could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the bromine atom in the bromophenyl group is likely a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and reactivity with different chemical reagents .Aplicaciones Científicas De Investigación
Liquid Crystalline Materials
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one: (referred to as Compound A) serves as a versatile molecular building block for liquid crystal oligomers and polymers. Liquid crystals exhibit unique mesophases, which are intermediate states between solid and liquid. These materials find applications in liquid crystal displays (LCDs), organic semiconductors, and other electronic devices .
Biological Activity
While research on this specific compound is limited, related derivatives have shown potential biological activity. For instance, pyrazoline derivatives containing similar structural motifs have been investigated for their effects on acetylcholine release at cholinergic synapses in vertebrates .
Electrocatalysis
The synthesis of 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one (Compound B) involves efficient electrocatalysis. This compound could have applications in catalysis and materials science .
Mecanismo De Acción
Target of Action
Bromophenyl compounds are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Bromophenyl compounds are known to participate in suzuki–miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromophenyl group in the compound may undergo oxidative addition with the palladium catalyst, forming a new Pd-C bond .
Biochemical Pathways
Bromophenyl compounds are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in cellular processes and pathways.
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution .
Result of Action
Bromophenyl compounds are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes and pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of specific enzymes or receptors, and the pH and redox conditions .
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its intended applications. If it shows promise in medicinal chemistry, for example, future research could involve testing its biological activity against various targets, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-ethoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3/c1-3-21-14-8-9-16-15(10-14)11(2)17(18(20)22-16)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXGATHQZYDMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-ethoxy-4-methylchromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)
![(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3018659.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)


![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)


